1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a piperidine-3-carboxamide core linked to a 3-methoxy-1-methylpyrazole carbonyl group and a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl substituent. Structurally, it combines motifs known for antimicrobial, antioxidant, and kinase-inhibitory properties, as seen in related pyrazole and benzothiazole derivatives .
Properties
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-23-11-13(17(22-23)27-2)18(26)24-9-5-6-12(10-24)16(25)21-19-20-14-7-3-4-8-15(14)28-19/h11-12H,3-10H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHCFZZNZMHOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NC3=NC4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to this one may inhibit key enzymes involved in inflammatory processes. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that play critical roles in inflammation and pain pathways. This suggests that the compound could be explored for anti-inflammatory applications.
Receptor Modulation
The compound's pyrazole component may interact with various receptors, including:
- Estrogen Receptors : Potentially influencing hormonal pathways and offering therapeutic avenues in hormone-related disorders.
- GABA Receptors : Indicating possible neuroprotective effects and modulation of neurotransmitter systems, which could be beneficial in treating neurological conditions.
Anticancer Activity
Recent studies have suggested that similar compounds exhibit cytotoxic effects against various cancer cell lines. The structural components of this compound may contribute to its ability to induce apoptosis or inhibit tumor growth through targeted action on cancer cell metabolism .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of related pyrazole derivatives. The results demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in animal models. This provides a foundation for exploring the therapeutic potential of the compound in inflammatory diseases such as arthritis .
Case Study 2: Neuroprotective Properties
In another study, researchers evaluated the neuroprotective effects of pyrazole-based compounds on neuronal cultures exposed to oxidative stress. The findings indicated that these compounds could reduce neuronal death and improve cell viability, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Research Findings
A comprehensive review of literature highlights several promising findings regarding the biological activities associated with this compound:
- Binding Affinity Studies : Molecular docking analyses indicate strong binding affinities for specific protein targets involved in drug metabolism and transport, suggesting that this compound could influence pharmacokinetics significantly.
- In Vivo Studies : Initial animal studies have shown that the compound may reduce tumor sizes in xenograft models, indicating potential as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key structural analogs are summarized in Table 1, focusing on substituents, molecular weight, and reported activities.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula (C20H22N4O3S).
Key Structural Differences and Implications
- Pyrazole vs.
- Carboxamide vs. Carbothioamide : The carboxamide linkage in the target compound may improve solubility relative to the carbothioamide in [4], though thioamides often exhibit stronger metal-binding properties .
- Piperidine Substitution : The 3-carboxamide position in the target compound contrasts with the 4-carboxamide in [6], which could alter binding interactions in enzyme active sites .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in [6] increases hydrophobicity (clogP ~3.5) compared to the target compound’s methoxy and tetrahydrobenzothiazol groups (estimated clogP ~2.8), affecting bioavailability .
- Metabolic Stability : The tetrahydrofuran group in [7] may confer resistance to oxidative metabolism, whereas the target compound’s methoxy group is susceptible to demethylation .
Q & A
Q. Characterization protocols :
- 1H/13C NMR : Confirm structural integrity by matching peaks to theoretical values (e.g., methoxy groups at ~3.8 ppm, piperidine protons between 1.5–3.5 ppm) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
- Mass spectrometry (MS) : Validate molecular weight via ESI-TOF or EI-MS, ensuring m/z matches calculated values .
Basic: How can researchers address low yields in the final coupling step?
Answer:
Low yields often arise from steric hindrance or poor solubility. Methodological adjustments include:
- Solvent optimization : Switch from DMF to THF or dichloromethane to improve reactant solubility .
- Temperature control : Conduct reactions at 0–50°C to balance reactivity and side-product formation .
- Catalyst screening : Test copper(I) catalysts or ascorbic acid for azide-alkyne cycloadditions, which enhance efficiency in heterocycle formation .
Example : In triazole synthesis, yields improved from 6% to 61% by optimizing copper sulfate/ascorbate ratios and reaction time (16 hours at 50°C) .
Advanced: How can computational modeling guide the design of analogs with improved bioactivity?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on interactions between the methoxy group and hydrophobic binding pockets .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with bioactivity data from analogs .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize stable analogs .
Case study : Analog 58 () showed higher bioactivity due to a pyrimidine substituent enhancing π-π stacking, validated by docking into a kinase ATP-binding site.
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions may stem from assay variability or impurity profiles. Strategies include:
- Reproducibility checks : Re-test the compound under standardized conditions (e.g., cell lines, serum-free media) .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group) that may interfere with assays .
- Orthogonal assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays) .
Example : Compound 59 () showed inconsistent IC50 values due to residual DMSO in stock solutions; reformulation in PBS resolved variability.
Advanced: What strategies mitigate solubility challenges in in vitro assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt formation : Synthesize hydrochloride or trifluoroacetate salts to improve solubility (e.g., 4,5,6,7-tetrahydrobenzo[d]thiazole amine salts) .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
Note : highlights that solubility data for similar compounds is often unavailable, necessitating empirical testing.
Advanced: How to design SAR studies for this scaffold?
Answer:
- Core modifications : Systematically vary substituents on the pyrazole (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and piperidine (e.g., N-alkyl vs. N-aryl) .
- Bioisosteric replacement : Replace the tetrahydrobenzothiazole with indole or benzofuran to assess ring size/rigidity effects .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl groups) using X-ray crystallography or DFT calculations .
Data-driven example : In , replacing pyrimidine with tetrahydronaphthalene in 59 and 60 altered logP values by 0.5 units, impacting membrane permeability.
Methodological Table: Key Synthetic and Analytical Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
